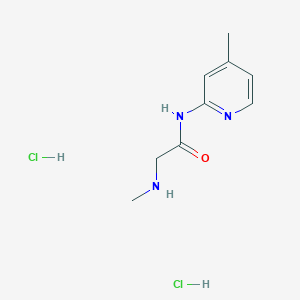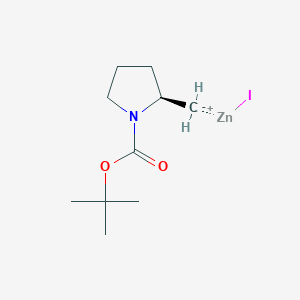
N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide and related compounds involves multi-step chemical reactions, starting from basic quinoxaline derivatives. A notable method involves the Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids in water, carried out at room temperature with quantitative yields (Taran et al., 2014). Another approach for creating structurally complex scaffolds includes Ugi four-component reactions followed by copper-catalyzed tandem reactions, providing rapid access to fused tricyclic structures (An et al., 2017).
Molecular Structure Analysis
The molecular structure of N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide and its analogs has been thoroughly studied, revealing intricate details about bond lengths, angles, and conformation. For instance, Wen et al. (2006) described the nearly planar conformation of related compounds, highlighting intramolecular hydrogen bonds that contribute to the molecule's overall planarity (Wen et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide derivatives often leverage the unique reactivity of the quinoxaline moiety. For example, the presence of amino and oxo groups facilitates interactions with acids and bases, leading to various reaction pathways, such as the formation of co-crystals with specific acids or the protonation behavior in different solvents (Karmakar et al., 2008).
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Coordination
Research has highlighted the unique spatial orientations of amide derivatives like "N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide" in anion coordination. Such studies have been pivotal in understanding the molecular interactions and the formation of complex structures through weak C–H⋯π and C–H⋯O interactions, which lead to diverse geometries and channel-like structures in crystal engineering (Kalita & Baruah, 2010)[https://consensus.app/papers/different-orientations-amide-derivatives-anion-kalita/628ea60f306f5837beeacb0154d5b406/?utm_source=chatgpt].
Antimicrobial and Antiprotozoal Activities
A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-acetamides, derived from quinoxaline, have demonstrated promising antimicrobial and antiprotozoal activities. These findings suggest that such compounds could be developed into effective treatments against bacterial, fungal, and Trypanosoma cruzi infections, showcasing their potential in addressing infectious diseases (Patel et al., 2017)[https://consensus.app/papers/vitro-vivo-assessment-hybrids-antiprotozoal-agents-patel/fdd969340c2b5424b5d99c99bd858ed4/?utm_source=chatgpt].
Structural Aspects in Salt and Inclusion Compounds
Studies on the structural aspects of amide-containing quinoxaline derivatives have revealed their ability to form gels and crystalline salts upon treatment with mineral acids. This research not only contributes to the understanding of molecular interactions and crystal structures but also highlights the potential of these compounds in the development of new materials with specific fluorescence emissions, which could be utilized in various technological applications (Karmakar et al., 2007)[https://consensus.app/papers/aspects-properties-salt-inclusion-compounds-karmakar/910070f1f396538f9dfe0e0339bba5e1/?utm_source=chatgpt].
Corrosion Inhibition
Quinoxaline derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been used to explore the relationship between the molecular structure of these compounds and their inhibition efficiency. Such studies are crucial for the development of new, more effective corrosion inhibitors for industrial applications (Zarrouk et al., 2014)[https://consensus.app/papers/study-inhibition-efficiencies-quinoxalines-corrosion-zarrouk/70d58d24ed95564ba89d140eab47f71c/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-16-10-6-5-9-14(16)20-17(22)11-15-18(23)21-13-8-4-3-7-12(13)19-15/h3-10,15,19H,2,11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDGWDOKFNAOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxy-phenyl)-2-(3-oxo-1,2,3,4-tetrahydro-quinoxalin-2-yl)-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-bromophenyl)acetyl]-4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2492357.png)

![1-Methyl-1H,2H,3H,4H-pyrrolo[1,2-A]pyrazine-6-carbonitrile hydrochloride](/img/structure/B2492359.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492360.png)
![{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene](/img/structure/B2492361.png)

![N-[3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl]but-2-ynamide](/img/structure/B2492364.png)
![5-Chloro-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2492366.png)





![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)